Valine, N-purin-6-yl-, L-

Description

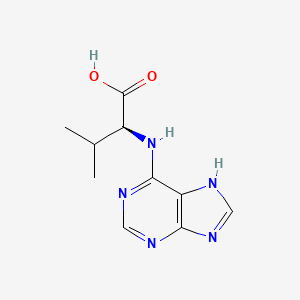

"Valine, N-purin-6-yl-, L-" is a modified amino acid derivative where a purine moiety is covalently linked to the α-amino group of L-valine. This compound belongs to the class of N-(purin-6-yl) amino acids, which are structurally characterized by their purine base substitutions. Such derivatives are primarily studied for their cytokinin-like activities, influencing plant cell division and differentiation . The L-configuration of valine is critical for biological activity, as stereoisomerism significantly impacts receptor binding and efficacy in plant bioassays .

Key structural features include:

- Purine core: The purin-6-yl group provides a planar aromatic system that facilitates interactions with cytokinin receptors.

- Amino acid backbone: The L-valine residue contributes to solubility and transport properties, distinguishing it from non-conjugated purine analogs.

Properties

IUPAC Name |

(2S)-3-methyl-2-(7H-purin-6-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-5(2)6(10(16)17)15-9-7-8(12-3-11-7)13-4-14-9/h3-6H,1-2H3,(H,16,17)(H2,11,12,13,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRSRNGSMXWKQV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312102 | |

| Record name | Valine, N-purin-6-yl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31981-64-3 | |

| Record name | Valine, N-purin-6-yl-, L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31981-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, N-purin-6-yl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Structural Analysis via NMR Spectroscopy

NMR studies reveal two conformational forms (main and mini-form) in solution due to intramolecular hydrogen bonding :

-

Main Form : Free rotation around the C6–N6 bond.

-

Mini-Form : Hindered rotation stabilized by an N6–CH∙∙∙N7 hydrogen bond (6-membered ring), constituting 11–32% of the total population .

Key NMR Data:

-

¹H NMR (DMSO-d₆) :

-

¹H-¹⁵N HMBC : Correlation between N6–CH proton and N7 confirms hydrogen bonding in the mini-form .

Racemization in Coupling Reactions

Coupling N-(purin-6-yl)-L-valine to peptides or esters often induces racemization :

-

Example : Reaction with dimethyl (S)-glutamate in the presence of DCC/HOBt yields a 6:4 mixture of (S,S)- and (R,S)-diastereomers .

-

Mitigation : Use of N9-benzyl or 7-deazapurine derivatives reduces racemization but does not eliminate it entirely .

Table 2: Racemization Outcomes

| Substrate | Diastereomer Ratio (S,S:R,S) | Reference |

|---|---|---|

| N-(purin-6-yl)-L-valine | 6:4 | |

| N9-Benzyl derivative | 6:4 | |

| 7-Deazapurine analog | 6:4 |

Hydrogen Bond-Dependent Conformational Dynamics

The mini-form’s stability is contingent on the N6–CH∙∙∙N7 hydrogen bond :

-

Evidence :

Biological Activity and Derivatives

-

Cytotoxic Activity : Against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma (IC₅₀ = 2–10 µM) .

-

Antiviral Potential : Analogous purine-amino acid conjugates show activity against HSV-1 .

Key Challenges and Innovations

Comparison with Similar Compounds

Structural Analogs in the N-(Purin-6-yl) Amino Acid Family

The biological and chemical properties of "Valine, N-purin-6-yl-, L-" can be contextualized against other N-(purin-6-yl) amino acids and related derivatives (Table 1).

Table 1: Structural and Functional Comparison of N-(Purin-6-yl) Amino Acid Derivatives

Key Findings :

- Stereochemical Dependency: L-configured amino acid derivatives exhibit significantly higher cytokinin activity than their D-isomers. For example, L-valine derivatives show 3–5× greater activity in wheat coleoptile elongation assays compared to D-valine analogs .

- Amino Acid Side Chain Influence: Bulky side chains (e.g., valine’s isopropyl group) enhance receptor binding affinity compared to smaller residues like alanine .

- Purine Modifications: N6-substituted purines (e.g., isopentenyladenine) generally exhibit higher activity than N9-substituted derivatives but lack the amino acid-mediated solubility and transport advantages .

Comparison with Prodrugs and Pharmacologically Relevant Derivatives

"Valine, N-purin-6-yl-, L-" shares structural motifs with prodrugs like Valacyclovir (L-valine ester of acyclovir), which leverages amino acid transporters for improved bioavailability. However, Valacyclovir’s purine analog (acyclovir) lacks the direct N-purin-6-yl linkage, resulting in antiviral rather than cytokinin activity .

Table 2: Pharmacokinetic and Functional Contrast with Prodrugs

| Compound | Primary Function | Solubility Enhancement | Bioactivity Target |

|---|---|---|---|

| Valine, N-purin-6-yl-, L- | Cytokinin (plant growth) | Moderate | Plant hormone receptors |

| Valacyclovir | Antiviral (prodrug) | High (via esterification) | Viral DNA polymerase |

| N6-Isopentenyladenine | Cytokinin | Low | Plant hormone receptors |

Preparation Methods

Reaction Mechanism and Solvent Optimization

The nucleophilic substitution of chlorine in 6-chloropurine with L-valine represents the most direct route to Valine, N-purin-6-yl-, L-. This method exploits the electrophilic nature of the C6 position in purine derivatives, enabling displacement by the α-amino group of L-valine under alkaline conditions. In a seminal study, the reaction was conducted in n-butanol or t-amyl alcohol at reflux temperatures (100–120°C) for 4–5 hours, achieving yields of 22–31%. The choice of solvent significantly impacts reaction kinetics: t-amyl alcohol, with its higher boiling point (102°C), enhances reactivity compared to n-butanol (117°C), albeit with marginal yield improvements.

Purification and Analytical Characterization

Post-synthesis purification involves column chromatography on Florisil using benzene-ethanol (9:1 v/v) to isolate the target compound. Recrystallization from methanol-water yields crystalline Valine, N-purin-6-yl-, L- with a melting point of 163–164°C. Optical rotation measurements ([α]²⁷D = +6.4° in methanol) confirm retention of the L-configuration, while UV spectroscopy reveals a λₘₐₓ at 260 nm (ε = 19,420 M⁻¹cm⁻¹), consistent with purine absorption profiles.

Table 1: Key Parameters for Nucleophilic Substitution

| Parameter | Value | Source |

|---|---|---|

| Solvent | t-amyl alcohol | |

| Temperature | 120°C (reflux) | |

| Reaction Time | 5 hours | |

| Yield | 31% | |

| Melting Point | 163–164°C | |

| Optical Rotation ([α]D) | +6.4° (c = 1.0, MeOH) |

Carbodiimide-Mediated Coupling and Racemization Challenges

Coupling Strategy and Racemization Pathways

An alternative approach involves coupling N-(purin-6-yl)-L-valine to esterified glutamic acid using carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC). However, this method is plagued by racemization at the α-carbon of the valine residue, producing a 6:4 mixture of (S,S)- and (R,S)-diastereomers. Racemization is hypothesized to occur via a chirally labile intermediate facilitated by the imidazole nitrogen of the purine ring. Intriguingly, modifying the purine scaffold—such as introducing a 9-benzyl group or substituting the N7 atom with carbon (7-deazapurine)—fails to suppress racemization, indicating broader mechanistic complexities.

Mitigation Through Structural Analogues

To probe racemization mechanisms, researchers synthesized analogues like N-(9-benzylpurin-6-yl)-L-alanine and N-(7-deazapurin-6-yl)-L-alanine. Despite structural alterations, coupling these analogues to dimethyl L-glutamate still yielded diastereomeric mixtures (6:4 ratio), underscoring the persistence of racemization irrespective of purine modifications. Chiral HPLC analysis of the diastereomers confirmed enantiomeric excess (>99% de) for isolated (S,S)-products, though the necessity for rigorous chromatographic separation diminishes practicality for large-scale synthesis.

Patent-Based Synthesis with Trityl Protection

Trityl Group Strategy for Selective Esterification

The US5756736A patent outlines a scalable route to Valine, N-purin-6-yl-, L- derivatives via trityl protection. Ganciclovir is first reacted with trityl chloride to form an N,O-bistrityl intermediate, shielding the 2-amino group of the purine and one aliphatic hydroxyl group. Subsequent esterification with N-Boc-L-valine in the presence of DCC and HOBt affords the protected ester, which undergoes acidic deprotection (trifluoroacetic acid in trifluoroethanol) to yield the target compound in 97.4% purity.

Process Optimization and Industrial Relevance

Key advantages of this method include:

-

High Intermediate Purity : The N,O-bistrityl intermediate is isolated in >60% yield with minimal mono- or tritritylated impurities.

-

Controlled Mono-Esterification : The bulky trityl group directs esterification exclusively to the unprotected hydroxyl, avoiding di-ester byproducts.

-

Scalability : The protocol demonstrates reproducibility at multi-gram scales, with crystallization in isopropyl alcohol yielding hydrochloride salts suitable for pharmaceutical formulations.

Table 2: Patent-Based Synthesis Parameters

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Integrity

-

Nucleophilic Substitution : Offers moderate yields (22–31%) but excellent stereochemical fidelity due to the inherent chirality of L-valine.

-

Carbodiimide Coupling : Higher theoretical yields compromised by racemization, necessitating costly enantiomeric separation.

-

Trityl Protection : Balances yield (60–85%) and purity (97.4%), making it preferred for industrial applications.

Practical Considerations

-

Cost-Effectiveness : Nucleophilic substitution requires inexpensive reagents but suffers from low yields. The patent method, while efficient, incurs higher costs due to trityl reagents and chromatographic steps.

-

Environmental Impact : t-Amyl alcohol and trifluoroethanol pose disposal challenges, whereas aqueous Na₂CO₃ in substitution routes aligns with green chemistry principles .

Q & A

Q. Q1. What analytical methodologies are recommended for characterizing Valine, N-purin-6-yl-, L- in biological samples?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for detecting and quantifying Valine, N-purin-6-yl-, L- in complex matrices like plasma or tissue homogenates. This technique ensures high sensitivity (detection limits ≤ 0.1 ng/mL) and specificity, particularly when using isotope-labeled internal standards to correct for matrix effects . Sample preparation should include protein precipitation (e.g., acetonitrile) and derivatization to enhance ionization efficiency. For structural validation, tandem MS (MS/MS) fragmentation patterns should be cross-referenced with databases like NIST Chemistry WebBook .

Q. Q2. How should researchers design experiments to assess the stability of Valine, N-purin-6-yl-, L- under varying pH and temperature conditions?

Methodological Answer: Stability studies require controlled kinetic experiments:

- pH stability: Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for purine absorption) at timed intervals.

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For aqueous solutions, conduct accelerated stability testing at 40–60°C and extrapolate degradation rates using the Arrhenius equation.

Document deviations in purity using validated HPLC protocols with ≥95% confidence intervals .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for Valine, N-purin-6-yl-, L- across different in vitro models?

Methodological Answer: Contradictions often arise from methodological variability. To address this:

Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and growth media.

Control for metabolite interference: Pre-treat samples with enzymatic inhibitors (e.g., adenosine deaminase) to prevent degradation of the purine moiety.

Validate findings with orthogonal assays: Compare results from luciferase-based reporter assays with direct binding studies (e.g., surface plasmon resonance).

Statistical meta-analysis of published data (e.g., using PRISMA guidelines) can identify systemic biases, such as variations in compound purity or solvent effects .

Q. Q4. What strategies are effective for elucidating the metabolic pathways of Valine, N-purin-6-yl-, L- in mammalian systems?

Methodological Answer: Combine isotopic labeling (e.g., ¹³C-valine) with untargeted metabolomics:

Tracer studies: Administer labeled compound to cell cultures or animal models. Extract metabolites at multiple timepoints and analyze via LC-HRMS.

Pathway mapping: Use software tools (e.g., MetaboAnalyst, KEGG) to identify enriched pathways (e.g., purine salvage or branched-chain amino acid metabolism).

Kinetic modeling: Derive flux rates using compartmental models to distinguish between hepatic vs. renal clearance pathways. Cross-validate with knockout models (e.g., CRISPR-edited enzymes) to confirm pathway dependencies .

Experimental Design and Data Validation

Q. Q5. How should researchers optimize synthetic protocols for Valine, N-purin-6-yl-, L- to minimize byproducts?

Methodological Answer: Employ design-of-experiments (DoE) approaches:

- Variables: Vary reaction temperature (20–80°C), solvent polarity (DMSO vs. aqueous buffer), and catalyst concentration.

- Response metrics: Quantify yield (via NMR integration) and purity (HPLC area-under-curve).

Use Pareto analysis to identify critical factors (e.g., solvent choice contributes 70% to yield variability). Purify intermediates via reverse-phase chromatography and characterize intermediates using ¹H/¹³C NMR and FTIR .

Q. Q6. What criteria should be applied to validate contradictory toxicity data for Valine, N-purin-6-yl-, L- in peer-reviewed literature?

Methodological Answer: Apply the "WHO-How-When-Why" framework for data evaluation:

- WHO: Assess the credibility of the source (e.g., journals with impact factor >3.0, institutional affiliations).

- HOW: Scrutinize experimental protocols (e.g., cell viability assays using MTT vs. resazurin may yield conflicting results due to redox interference).

- WHEN: Check for temporal biases (e.g., older studies may lack modern purity standards).

- WHY: Identify potential conflicts of interest (e.g., funding sources).

Replicate critical studies under controlled conditions and publish null results to clarify ambiguities .

Data Reporting and Compliance

Q. Q7. How should researchers align safety documentation for Valine, N-purin-6-yl-, L- with OSHA HazCom 2012 and GHS standards?

Methodological Answer:

- Labeling: Include GHS pictograms (e.g., non-hazardous classification per SDS Section 2) and ensure compatibility with international regulations (e.g., Canada’s CPR).

- Documentation: Reference OSHA 29 CFR 1910.1200 for hazard classification and SDS Section 14 (transport data) for IATA/IMO compliance.

- Disclaimers: Explicitly state limitations (e.g., "No Proposition 65 chemicals detected") to mitigate liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.